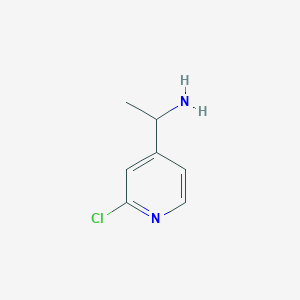

1-(2-Chloropyridin-4-yl)ethanamine

Description

Significance in Medicinal Chemistry and Pharmaceutical Applications

The 2-chloropyridine (B119429) scaffold, a core component of 1-(2-Chloropyridin-4-yl)ethanamine, is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed as therapeutic agents. While research on this specific ethanamine is often part of larger drug discovery programs, the functional groups it possesses are indicative of its potential.

The primary amine group is a key feature for establishing interactions with biological targets and can be found in numerous active pharmaceutical ingredients. Furthermore, derivatives of chloropyridines have been identified as potent inhibitors of various enzymes. For instance, the closely related analogue, (2-Chloropyridin-4-yl)methanamine, has been investigated as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer. chemicalbook.com This suggests that modifications of the aminomethyl group to an aminoethyl group, as seen in this compound, could be explored for similar biological targets.

Additionally, aminopyridine-based structures are well-established as foundational elements for a wide range of kinase inhibitors, which are crucial in oncology and inflammation research. ontosight.ainih.gov The structural motifs present in this compound make it a valuable starting material for the synthesis of libraries of compounds aimed at discovering new and selective kinase inhibitors. ontosight.ai

Role as a Precursor and Building Block in Organic Synthesis

The primary application of this compound in academic and industrial research is its function as a versatile chemical intermediate or building block. chemrxiv.orgsmolecule.com These are relatively simple molecules that can be readily incorporated into larger, more complex structures.

Its synthesis is typically achieved through the reductive amination of its ketone precursor, 1-(2-chloropyridin-4-yl)ethanone. This transformation introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The separation of these enantiomers or their stereoselective synthesis provides access to optically pure building blocks, which are highly sought after in pharmaceutical development, as the biological activity of a drug often resides in only one of its enantiomers.

As a building block, it offers two primary points for chemical modification:

The primary amine can be readily acylated, alkylated, or used in coupling reactions to introduce new functionalities.

The chlorine atom on the pyridine (B92270) ring can be displaced by various nucleophiles (e.g., alcohols, amines, thiols) through nucleophilic aromatic substitution (SₙAr) reactions, allowing for the attachment of other molecular fragments.

This dual reactivity makes it a valuable precursor for creating diverse molecular architectures, particularly in the synthesis of agrochemicals and pharmaceuticals. chemicalbook.com

Structural Features and Contributions to Reactivity and Biological Properties

The chemical behavior and potential biological activity of this compound are directly influenced by its key structural components.

| Structural Feature | Description | Contribution to Reactivity and Properties |

| 2-Chloropyridine Ring | A six-membered aromatic heterocycle containing a nitrogen atom and a chlorine substituent at position 2. | The electron-withdrawing nature of the nitrogen atom and the chlorine atom makes the pyridine ring electron-deficient. This activates the chlorine atom for nucleophilic aromatic substitution, a key reaction for its use as a building block. researchgate.net |

| Ethylamine (B1201723) Side Chain | An ethyl group with a primary amine (-NH₂) attached, located at position 4 of the pyridine ring. | The amine is basic and nucleophilic, serving as a handle for forming amides, sulfonamides, and other functional groups. Its presence is crucial for forming hydrogen bonds and ionic interactions with biological targets like enzymes and receptors. |

| Chiral Center | The carbon atom bonded to the pyridine ring, the methyl group, the amine group, and a hydrogen atom is a stereocenter. | The existence of (R) and (S) enantiomers allows for stereospecific interactions with chiral biological molecules. This is critical in drug design, where one enantiomer is often significantly more active or has a different biological profile than the other. |

The interplay between the reactive chlorine atom and the versatile amine group, combined with the stereochemistry of the side chain, defines the utility of this compound as a sophisticated intermediate for constructing biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYJLHKUZZRYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279974 | |

| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-99-5 | |

| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(2-Chloropyridin-4-yl)ethanamine and Related Pyridine (B92270) Derivatives

Traditional synthetic methods for producing this compound and its analogs often involve multi-step sequences that rely on fundamental organic reactions. These routes are well-documented and provide a solid foundation for the synthesis of a wide array of pyridine derivatives.

Synthesis via Ethylamine (B1201723) Reaction with Chloropyridine Derivatives

A primary route to this compound involves the reaction of a suitable chloropyridine precursor with ethylamine. One common starting material for this process is 2-chloro-4-acetylpyridine. chemimpex.comsigmaaldrich.com This intermediate possesses the necessary pyridine core and a reactive carbonyl group that can be converted to the desired amine functionality. The synthesis typically proceeds through a reductive amination pathway where the ketone is reacted with ethylamine in the presence of a reducing agent to form the final ethanamine product.

Another related approach involves the direct reaction of a chloropyridine with an ethylamine equivalent. For instance, the synthesis of N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves the reaction of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl) cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in the presence of a base like triethylamine. google.com

Hydrolysis-Based Approaches for Precursors

The synthesis of key precursors, such as 2-amino-4-chloropyridine (B16104), often utilizes hydrolysis reactions. A notable example is the conversion of tert-butyl 4-chloropyridin-2-ylcarbamate to 2-amino-4-chloropyridine. This is achieved by treating the carbamate (B1207046) with a strong acid, such as hydrogen chloride in dioxane, which cleaves the tert-butoxycarbonyl (Boc) protecting group to yield the desired amine. chemicalbook.com This method is efficient, often resulting in a quantitative yield of the product. chemicalbook.com

Another hydrolysis-based method starts from methyl 4-chloropicolinate hydrochloride. This compound is first treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. The hydrazide is then diazotized with sodium nitrite (B80452) in hydrochloric acid, followed by a Curtius-type rearrangement in the presence of acetic acid and water to yield 2-amino-4-chloropyridine. chemicalbook.comchemicalbook.com

Direct Chlorination and Amination Strategies for Pyridine Derivatives

Direct functionalization of the pyridine ring through chlorination and amination represents another important synthetic strategy. The chlorination of pyridine compounds can be achieved using molecular chlorine with a free-radical initiator like decachlorobutane or octachlorobutene. google.com However, direct chlorination can sometimes lead to mixtures of products, and controlling the regioselectivity can be challenging.

Direct amination of pyridines to produce compounds like 4-aminopyridines is a highly desirable transformation. One modern approach involves a C4-selective amination via a nucleophilic substitution of hydrogen (SNH). This method utilizes 4-pyridyl pyridinium (B92312) salt intermediates which then react with aqueous ammonia (B1221849) to yield the 4-aminopyridine (B3432731) product. nih.gov

Nitration and Reduction Pathways for Pyridine Derivatives

Nitration of the pyridine ring, followed by reduction of the nitro group, is a classic and widely used method for introducing an amino group. The direct nitration of pyridine itself is often difficult due to the deactivation of the ring by the nitrogen atom. researchgate.net However, nitration of activated pyridine derivatives, such as 2-chloropyridine-N-oxide, can proceed more readily. google.comchemicalbook.com The N-oxide activates the 4-position of the pyridine ring towards electrophilic substitution. chemicalbook.com

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com Following nitration to form 2-chloro-4-nitropyridine-N-oxide, the nitro group is reduced to an amino group, and the N-oxide is simultaneously reduced. Common reducing agents for this transformation include iron powder in acetic acid or ethanol/water with hydrochloric acid. google.comgoogle.com This two-step sequence provides a reliable route to 2-chloro-4-aminopyridine. google.comgoogle.com

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of pyridine derivatives, with a strong emphasis on catalytic reactions that offer high selectivity and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted pyridines. The Suzuki-Miyaura coupling, for example, is a powerful tool for forming carbon-carbon bonds. While direct examples for this compound are not explicitly detailed, the principles are broadly applicable to its precursors. For instance, the coupling of 2-amino-6-chloropurine (B14584) nucleosides with organozinc halides, catalyzed by a palladium complex, demonstrates the utility of this approach for functionalizing chloro-heterocycles. nih.gov

The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition of the palladium(0) catalyst to the aryl or heteroaryl halide, followed by transmetalation with an organometallic reagent (like an organoboron or organozinc compound), and finally, reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. youtube.comacs.org These reactions are known for their high functional group tolerance and have been successfully applied to a wide range of substrates, including those containing amino groups. researchgate.netrsc.org

Nucleophilic Substitution Reactions on the Pyridine Core

The chlorine atom at the 2-position of the pyridine ring in this compound and its analogs is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the nitrogen atom in the pyridine ring, which can stabilize the intermediate formed during the reaction. vaia.comyoutube.com The electron-withdrawing nature of the nitrogen atom increases the electrophilicity of the carbon atom bonded to the chlorine, making it a prime target for nucleophiles. vaia.com

The rate and success of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any additional substituents on the pyridine ring. For instance, stronger nucleophiles will generally react more readily. The position of other substituents can also play a significant role; electron-withdrawing groups can further activate the ring towards nucleophilic attack, while electron-donating groups may have the opposite effect. nih.gov Studies have shown that 2-chloropyridines are generally more reactive towards nucleophilic substitution than their 3-chloro counterparts due to the ability of the adjacent nitrogen to stabilize the reaction intermediate through resonance. vaia.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of a diverse range of substituted pyridine derivatives. For example, reaction with various amines can introduce different amino groups at the 2-position, a common strategy in the synthesis of pharmaceutical compounds.

Functional Group Interconversions of Amine and Halogen Moieties

The amine and halogen functionalities on this compound offer numerous possibilities for functional group interconversions, a key strategy in organic synthesis for creating structural diversity. These transformations allow for the modification of the compound's properties and the introduction of new reactive sites. vanderbilt.eduimperial.ac.uk

Amine Group Transformations: The primary amine group can undergo a wide array of reactions. It can be acylated to form amides, alkylated to secondary or tertiary amines, or converted into other nitrogen-containing functional groups. For instance, the amine can be transformed into an azide (B81097), which can then participate in cycloaddition reactions or be reduced back to an amine. vanderbilt.edu

Halogen Group Transformations: The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles as discussed in the previous section. vanderbilt.edu Furthermore, it can be a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of the chloropyridine scaffold.

The interplay between these two functional groups is also important. For example, the amine group might need to be protected before performing a reaction on the chlorine atom to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be later removed under specific conditions.

Derivatization Chemistry of this compound and its Analogs

The derivatization of this compound and its analogs is a crucial aspect of its application in medicinal chemistry and materials science. By modifying its structure, researchers can fine-tune its biological activity, physical properties, and potential applications. mdpi-res.com

Amidation and Acylation Reactions

The primary amine of this compound readily undergoes amidation and acylation reactions with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents. ucl.ac.ukresearchgate.net These reactions lead to the formation of amides, which are a common functional group in many biologically active molecules.

The choice of acylating agent can introduce a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. This versatility allows for the systematic exploration of structure-activity relationships in drug discovery programs. The reaction conditions for amidation are generally mild, often proceeding at room temperature in the presence of a base to neutralize the acid byproduct. units.it

Table 1: Examples of Amidation and Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(1-(2-chloropyridin-4-yl)ethyl)acetamide | Base (e.g., triethylamine), inert solvent |

| Benzoyl chloride | N-(1-(2-chloropyridin-4-yl)ethyl)benzamide | Base, inert solvent |

| Acetic anhydride | N-(1-(2-chloropyridin-4-yl)ethyl)acetamide | May require heating or a catalyst |

| Carboxylic acid + Coupling agent (e.g., HATU, EDC) | Corresponding amide | Base, inert solvent |

This table presents hypothetical examples based on common organic reactions and is for illustrative purposes.

Schiff Base Formation from 2-Amino-4-chloropyridine Derivatives

Primary amines, such as the one in this compound, can react with aldehydes or ketones to form imines, also known as Schiff bases. nih.govmdpi.comresearchgate.net This condensation reaction is typically reversible and is often carried out under conditions that favor the removal of water, such as azeotropic distillation.

Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological properties themselves. nih.gov They can be reduced to form secondary amines or be used in cycloaddition reactions to construct more complex heterocyclic systems. The electronic and steric properties of the aldehyde or ketone used will influence the stability and reactivity of the resulting Schiff base.

Research has explored the synthesis of Schiff bases from various aminopyridine derivatives, including those with chloro substituents. researchgate.net These compounds and their metal complexes have been investigated for their potential applications in various fields. researchgate.net

Synthesis of Heterocyclic Scaffolds Incorporating the Pyridine Moiety (e.g., triazoles, oxazoles)

The this compound scaffold can be used to construct a variety of other heterocyclic rings, leading to novel molecular architectures with potentially unique properties.

Triazoles: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are often synthesized via cycloaddition reactions. For example, an azide derivative of this compound could react with an alkyne in a "click" chemistry reaction to form a 1,2,3-triazole. nih.gov Alternatively, the chloropyridine moiety can be incorporated into triazole-fused systems. For instance, 2-chloropyridines can react with hydrazides in a palladium-catalyzed reaction, followed by dehydration, to form vaia.comyoutube.comrsc.orgtriazolo[4,3-a]pyridines. organic-chemistry.orgorganic-chemistry.org The synthesis of various triazole derivatives from chloropyridine precursors has been an active area of research. rsc.orgnih.gov

Oxazoles: Oxazoles are five-membered heterocyclic rings containing one nitrogen and one oxygen atom. There are several synthetic routes to oxazoles that could potentially incorporate the 2-chloropyridine (B119429) moiety. youtube.commdpi.comyoutube.comslideshare.net For example, a common method involves the cyclization of an α-haloketone with an amide. In this context, a derivative of this compound could be transformed into a suitable precursor for oxazole (B20620) synthesis. The construction of oxazole rings is a significant strategy in the development of new bioactive compounds. nih.gov

Pharmacological and Biological Activity Studies

Evaluation of Biological Activity Profiles

The initial assessment of a compound's biological effects involves a combination of in vitro screening to determine its activity at a molecular level and in vivo studies to understand its effects within a whole organism.

In Vitro Biological Screening Methodologies

In vitro screening provides the first glimpse into a compound's potential therapeutic action and selectivity. For derivatives of 2-chloropyridine (B119429), a variety of assays have been employed to elucidate their biological profiles. A significant focus has been on the closely related analogue, (2-Chloropyridin-4-yl)methanamine, which has been identified as a potent inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in cancer and fibrosis.

The primary screening for LOXL2 inhibition often utilizes an Amplex Red assay, which measures the hydrogen peroxide produced during the oxidative deamination of a substrate by the enzyme. nih.gov Using this method, (2-Chloropyridin-4-yl)methanamine was identified as a potent LOXL2 inhibitor. nih.gov Subsequent selectivity screening is crucial to rule out off-target effects. This compound was tested against other amine oxidases, including Lysyl Oxidase (LOX), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Semicarbazide-Sensitive Amine Oxidase (SSAO), and was found to be highly selective for LOXL2. nih.govmedchemexpress.commedchemexpress.com For instance, it displayed a 31-fold selectivity for LOXL2 over LOX when tested in the presence of bovine serum albumin (BSA). medchemexpress.commedchemexpress.com

Interestingly, structure-activity relationship (SAR) studies revealed that small modifications to the molecule have a significant impact on potency. When the amine chain was extended from a methylamine (B109427) to an ethylamine (B1201723), creating the title compound 1-(2-Chloropyridin-4-yl)ethanamine, a reduction in inhibitory potency against LOXL2 was observed, indicating a preference for the shorter methylamine linker for this specific target. nih.gov Further profiling of (2-Chloropyridin-4-yl)methanamine hydrochloride against a panel of Cytochrome P450 (CYP) enzymes (CYP3A4, 2C9, and 2D6) showed no significant inhibition, with IC50 values greater than 30 μM, suggesting a lower potential for certain drug-drug interactions. medchemexpress.commedchemexpress.com

In Vivo Pharmacological Assessments

Following promising in vitro results, in vivo assessments are conducted to evaluate a compound's efficacy and behavior in a complex biological system. The LOXL2 inhibitor, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been evaluated in preclinical cancer models. nih.govtandfonline.com

In one study, the compound was administered to nude mice bearing cervical cancer cell xenografts. nih.govtandfonline.com The inhibitor was given intraperitoneally at a dose of 10 mg/kg every other day for three weeks. nih.gov The results from these animal experiments demonstrated that the LOXL2 inhibitor significantly decreased tumor growth. tandfonline.com This in vivo efficacy was attributed to the compound's ability to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer invasion and metastasis that is promoted by LOXL2. nih.govtandfonline.com These findings underscore the therapeutic potential of targeting LOXL2 with small molecule inhibitors in oncology.

Target-Specific Pharmacological Investigations

Beyond broad screening, research often delves into the specific interactions of compounds with distinct molecular targets like ion channels, receptors, and enzymes.

Ion Channel Modulation (e.g., Potassium Channel Studies with related compounds)

Ion channels are critical proteins that regulate the flow of ions across cell membranes, making them important drug targets for a wide range of diseases. nih.gov The development of modulators for channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the epithelial sodium channel (ENaC) has led to breakthrough therapies for cystic fibrosis. nih.govnih.gov High-throughput screening of large compound libraries is a common method for identifying novel ion channel modulators. nih.gov While the pyridine (B92270) moiety is present in some ion channel modulators, specific studies detailing the activity of this compound on potassium channels or other ion channels are not extensively documented in the public literature. Further investigation would be required to determine if this class of compounds possesses any significant ion channel-modulating activity.

Receptor Interaction Studies (e.g., Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2 Receptor Antagonism of 1-(5-Chloropyridin-2-yl)-N-ethylethanamine)

Enzyme Inhibition and Activation

Enzymes are vital catalysts for a vast number of biological processes, and their inhibition or activation is a primary mechanism of action for many drugs. Chloropyridine derivatives have been investigated as inhibitors of several key enzyme families.

LOXL2 inhibition by (2-Chloropyridin-4-yl)methanamine : As previously detailed, (2-Chloropyridin-4-yl)methanamine is a potent and selective inhibitor of LOXL2. nih.govmedchemexpress.com Lysyl oxidases are copper-containing enzymes that play a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.gov The hydrochloride salt of this compound has an IC50 of 126 nM against human LOXL2. nih.govmedchemexpress.commedchemexpress.com It has been explored as a tool compound to probe the biological functions of LOXL2 and as a potential therapeutic agent for diseases like cervical cancer and fibrosis. nih.govnih.gov As noted, the ethylamine analogue, this compound, is less potent in this role. nih.gov

Methionine Aminopeptidase-1 inhibition by derivatives : Methionine aminopeptidases (MetAPs) are metalloenzymes that cleave the initial methionine residue from newly synthesized proteins, a process essential for protein maturation and function. nih.gov As this activity is vital for cell survival, MetAPs are considered attractive targets for developing antibacterial agents. nih.gov While specific data on this compound is absent, other heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have been successfully developed as potent MetAP inhibitors. nih.gov This highlights that enzyme inhibition is highly dependent on the specific heterocyclic core and its substitutions.

Cholinesterase inhibition by related 2-chloropyridine-3,5-dicarbonitriles : The inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Researchers have designed and synthesized novel series of pyridine and pyrimidine (B1678525) derivatives as potential ChE inhibitors. nih.gov In one such study, compounds featuring two aromatic moieties separated by a flexible diaminoalkyl linker were created to interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov Several of these pyridine derivatives showed nanomolar inhibitory activity against both AChE and BChE, demonstrating that the pyridine scaffold can be effectively incorporated into potent enzyme inhibitors for neurodegenerative diseases. nih.gov

Therapeutic Potential and Applications

The structural features of this compound and its parent amine, 2-Chloropyridin-4-amine, lend themselves to the development of various therapeutic agents.

The potential of chloropyridine derivatives as anticancer agents has been explored through their cytotoxic effects on various cancer cell lines. Studies have shown that derivatives synthesized from 2-Chloropyridin-4-amine hydrochloride can produce significant cytotoxic effects. nih.gov For instance, novel pyridopyrimidine derivatives, which can be synthesized from aminopyridine precursors, have demonstrated robust inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDK4/6) that are crucial for cell cycle progression. sigmaaldrich.com The dysregulation of the Cyclin D-CDK4/6 pathway is a common feature in many cancers, making inhibitors of this pathway valuable antiproliferative agents. sigmaaldrich.com

One of the mechanisms underlying the antitumor effect is the interference with the cell cycle. diva-portal.orgnih.gov Compounds derived from pyridopyrimidines can cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov In some leukemic and breast cancer cell lines, the cell cycle arrest induced by these inhibitors is maintained even when oncogenes like Bcl-2 or cyclin D1 are overexpressed. nih.gov The cytotoxic effects of various pyridine-based compounds have been documented against several human tumor cell lines.

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| Pyrido[2,3-d:6,5-d']dipyrimidines | HEPG-2, HCT-116, MCF-7 | Cytotoxicity | sigmaaldrich.com |

| Imidazo[1,2-a]pyridine Derivatives | HCC1937 (Breast Cancer) | Significant cytotoxic effect (IC50: 45 µM - 79.6 µM) | researchgate.net |

| 2,2'-Bipyridine Derivatives | HepG2 (Hepatocellular Carcinoma) | Dose- and time-dependent decrease in cell viability | nih.gov |

| 6-amino-2-pyridone-3,5-dicarbonitriles | Glioblastoma, Liver, Breast, Lung Cancers | Potent anti-cancer activity | nih.gov |

The pyridine scaffold is also implicated in the development of anti-inflammatory agents. 2-Chloropyridin-4-amine can serve as a precursor for compounds designed to inhibit enzymes within inflammatory pathways. nih.gov Pyridine and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory effects. rsc.org Research into related heterocyclic structures, such as thiazole (B1198619) derivatives synthesized from aminopyridine-like precursors, has yielded potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. uni.lu These enzymes are key mediators of the inflammatory response, and their inhibition is a primary strategy for treating inflammation. uni.lu

The 2-chloropyridine structure is a key intermediate in the synthesis of established antihistamine drugs. For example, it is used to generate pheniramine (B192746) and chlorphenamine, which are first-generation H1-antihistamines. These drugs act as inverse agonists at histamine (B1213489) H1-receptors, blocking the effects of histamine, a key mediator in allergic reactions. While newer, second-generation antihistamines are now more common due to improved safety profiles, the foundational role of the 2-chloropyridine precursor highlights its importance in pharmaceutical development.

While direct studies on the neuroprotective properties of this compound are limited, related structures such as 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives have been investigated for activity against neurodegenerative conditions. Specifically, these compounds were identified as inhibitors of prion replication in cultured cells. rsc.org Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded prion protein isoform (PrPSc). A comprehensive structure-activity relationship study of the 2-aminopyridine-3,5-dicarbonitrile scaffold led to the identification of compounds with significantly improved bioactivity against PrPSc replication, suggesting their potential for evaluation in animal models of prion disease. rsc.org This anti-prion activity represents a targeted approach to combating a specific form of neurodegeneration.

A significant area of research for chloropyridine derivatives has been in the development of new antimicrobial and antifungal agents to combat drug-resistant pathogens. rsc.org

2-Amino-4-chloropyridine (B16104) Derivatives: A series of new Schiff bases derived from the reaction of 2-amino-4-chloropyridine with various aldehydes has been synthesized and evaluated for antimicrobial activity. rsc.org These studies revealed that while activity was variable, certain derivatives exhibited significant biological action against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli), and fungi. rsc.org The activity of these Schiff bases is influenced by the nature of the aldehyde substituent, demonstrating a clear structure-activity relationship.

Table 2: Antimicrobial Screening of 2-Amino-4-chloropyridine Derivatives

| Organism | Type | Activity | Reference(s) |

| Staphylococcus aureus | Gram-positive bacteria | Significant activity observed for some derivatives | rsc.org |

| Bacillus cereus | Gram-positive bacteria | Significant activity observed for some derivatives | rsc.org |

| Escherichia coli | Gram-negative bacteria | Variable and modest activity | rsc.org |

| Fungal Strains | Fungi | Variable and modest activity | rsc.org |

1,2,4-Triazole Derivatives: The 1,2,4-triazole nucleus is a well-known pharmacophore present in many antimicrobial drugs. When this heterocyclic system is incorporated with a chloropyridine moiety, the resulting derivatives often show promising antimicrobial and antifungal properties. Studies on novel 1,2,4-triazole derivatives have demonstrated strong antifungal effects, particularly against species like Microsporum gypseum, with some compounds showing activity superior or comparable to the standard drug ketoconazole. Antibacterial activity has also been noted against bacteria such as Staphylococcus aureus. Research indicates that derivatives of 3-amino-1,2,4-triazole may show better performance against Staphylococcus aureus and Candida albicans compared to their 3-thio-1,2,4-triazole counterparts.

Insecticidal and Nematicidal Evaluation (e.g., cinnamide derivatives with chlorine in pyridine ring)

Research into the insecticidal and nematicidal properties of cinnamide derivatives has revealed promising activity, particularly for those incorporating a chlorinated pyridine ring. While specific studies on cinnamide derivatives of this compound are not extensively detailed in publicly available literature, research on structurally analogous compounds provides significant insights into their potential as pest control agents.

A notable study involved the design and synthesis of a series of novel cinnamide derivatives where the morpholine (B109124) moiety of the lead compound, pyrimorph, was substituted with a phenethylamino group. nih.gov This research is particularly relevant as it explores the impact of a chlorine atom on the pyridine ring on the biological activity of the resulting compounds.

The preliminary bioassays from this study indicated that the presence of a chlorine atom in the pyridine ring was generally beneficial for the fungicidal activity of the compounds. nih.govsemanticscholar.org This observation is often extendable to insecticidal and nematicidal activities in related chemical classes.

Most of the synthesized cinnamide derivatives exhibited moderate nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, a significant pest in forestry. nih.govsemanticscholar.org Among the tested compounds, a cinnamide derivative featuring a chlorinated pyridine ring, designated as compound 11b , demonstrated the most potent nematicidal effect. semanticscholar.org

The nematicidal activity of these compounds was quantified, and the results for selected derivatives are presented in the table below.

**Table 1: Nematicidal Activity of Cinnamide Derivatives against *Bursaphelenchus xylophilus***

| Compound | Concentration (µg/mL) | Mortality (%) | LC50 (µg/mL) |

|---|---|---|---|

| 11b | 100 | - | 113.8 |

| 11m | 100 | Good | - |

| 11q | 100 | Good | - |

Data sourced from a study on novel cinnamide derivatives. semanticscholar.org

The results indicated that compound 11b had a lethal concentration (LC50) of 113.8 µg/mL against B. xylophilus. semanticscholar.org Compounds 11m and 11q also showed good mortality rates at a concentration of 100 µg/mL. semanticscholar.org These findings underscore the potential of cinnamide derivatives bearing a chlorinated pyridine ring as effective nematicidal agents. Further structure-activity relationship (SAR) studies could lead to the development of more potent compounds for agricultural and forestry applications.

Structure Activity Relationship Sar and Molecular Modeling

Elucidation of Key Structural Features for Biological Activity

The biological activity of derivatives based on the 1-(2-chloropyridin-4-yl)ethanamine core is dictated by several key structural features. The pyridine (B92270) ring itself serves as a fundamental scaffold for molecular recognition by biological targets. The arrangement of the substituents—the chlorine atom at position 2 and the ethylamine (B1201723) group at position 4—creates a specific electronic and steric profile that influences binding affinity and activity.

Studies on related pyridine derivatives have highlighted the importance of the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor. The chlorine atom at the C2 position is a crucial feature. As an electron-withdrawing group, it modulates the electron density of the pyridine ring, affecting its pKa and interaction capabilities. Furthermore, the chlorine atom can engage in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity with target proteins.

The ethylamine side chain at the C4 position is another critical determinant of activity. The basic nitrogen of the amine group is often protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a protein's active site. The stereocenter at the first carbon of the ethyl group also introduces chirality, which can lead to stereospecific interactions with the biological target.

Impact of Substituent Position and Nature

The biological activity of this class of compounds is highly sensitive to the position and chemical nature of the substituents on the pyridine ring and the side chain.

Halogen Substituent: The presence and position of the halogen are critical. In the development of TYK2 inhibitors based on a 4-aminopyridine (B3432731) scaffold, the introduction of a 2,6-dichloro-4-cyanophenyl group was found to improve potency and selectivity. nih.gov For other 2-chloropyridine (B119429) derivatives, the chlorine atom is often essential for activity. Moving the chlorine to a different position (e.g., C3 or C5) or replacing it with another halogen (e.g., fluorine or bromine) can dramatically alter the binding mode and potency, as it changes the molecule's electrostatic potential and steric profile.

Amine Group and Side Chain: The nature of the substituent at the C4 position profoundly influences activity. Simple amines, like in 4-amino-2-chloropyridine, are key building blocks for pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.com Extending this to the 1-ethanamine side chain provides an additional point of interaction and a chiral center. The length and branching of this alkylamine side chain can be optimized to improve target engagement. For instance, modifying the side chain can enhance penetration into specific binding pockets or introduce new interactions. In studies of related aminopyridines, modifications to the amino group, such as acylation, have been shown to be a viable strategy for modulating activity. nih.gov

The following table illustrates the impact of substituents on the antiproliferative activity of some pyridine derivatives against the SGC-7901 cancer cell line, demonstrating how modifications to the core structure influence biological outcomes.

| Compound ID | Core Structure | Substituents | Biological Activity (IC50, µM) |

| 6e | 2-Chloropyridine | Flavone moiety | 0.8 (Telomerase Inhibition) nih.gov |

| 6f | 2-Chloropyridine | Chrome moiety | 18.45 µg/mL (Antiproliferative) nih.gov |

| 6o | 2-Chloropyridine | 1,3,4-Oxadiazole moiety | 2.3 (Telomerase Inhibition) nih.gov |

| 6u | 2-Chloropyridine | 1,3,4-Oxadiazole moiety | Potent (Antiproliferative) nih.gov |

This table is generated based on data from studies on 2-chloropyridine derivatives.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. mdpi.com For derivatives of this compound, docking studies have been instrumental in understanding their mechanism of action.

In studies of related 2-chloropyridine derivatives as potential telomerase inhibitors, docking simulations were performed to position the compounds into the enzyme's active site. nih.govnih.gov These studies revealed that the pyridine nitrogen and other heteroatoms often form key hydrogen bonds with amino acid residues. For example, in one study, the docking model of a potent inhibitor (compound 6o) showed specific interactions within the active site of telomerase (PDB ID: 3DU6). nih.gov Similarly, another 2-chloropyridine derivative containing a flavone moiety (compound 6e) was docked into the same target to determine its probable binding model. nih.gov

The binding affinity of these compounds is influenced by a combination of forces:

Hydrogen Bonds: The amine group and the pyridine nitrogen are common hydrogen bond donors and acceptors.

Hydrophobic Interactions: The pyridine ring and other aromatic substituents can form hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.

Ionic Interactions: The protonated amine of the ethylamine side chain can form salt bridges with negatively charged residues.

The following table summarizes docking results for a related compound (2c) against bacterial protein targets, illustrating the types of interactions and binding energies observed.

| Target Protein (PDB ID) | Ligand | Binding Score (S-score) | Key Interacting Residues | Interaction Type |

| S. aureus (4URM) | Compound 2c | - | GLY 119, ILE 16 | Hydrogen Bond |

| B. subtilis (2RHL) | Compound 2c | - | ASP 101, GLY 102 | Hydrogen Bond, Pi-Sigma |

This table is adapted from data on 2-aminopyridine derivatives to illustrate typical docking study outcomes. mdpi.com

Computational Simulations for Lead Optimization

Computational simulations are pivotal in the hit-to-lead and lead optimization phases of drug discovery. scienceopen.com Techniques such as molecular dynamics (MD) simulations and free energy calculations provide a deeper understanding of ligand-protein interactions and stability. For a scaffold like this compound, these methods can guide the rational design of more potent and selective analogs.

One advanced computational technique mentioned in the context of drug design is WaterMap analysis. This method calculates the locations and thermodynamic properties of water molecules in a protein's binding site. By identifying "unhappy" (energetically unfavorable) water molecules that can be displaced by a ligand, WaterMap provides crucial insights for modifying a lead compound to enhance its binding affinity. This approach can be used to optimize the substituents on the this compound core to better occupy the binding pocket and displace these unfavorable water molecules, leading to a significant improvement in potency.

Combining computational technologies like molecular docking, MD simulations, and machine learning with high-throughput medicinal chemistry can significantly accelerate the lead generation process. scienceopen.com This integrated approach allows for the rapid exploration of chemical space around the core scaffold, leading to the efficient identification of optimized candidates with improved pharmacological profiles.

Stereochemical Considerations and Enantiomeric Purity in Biological Activity

The presence of a chiral center in the this compound structure (at the carbon atom attached to the pyridine ring and the amine group) means that the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The specific enantiomer, (S)-1-(2-chloropyridin-4-yl)ethanamine, is commercially available, indicating its importance as a chiral building block in synthesis. bldpharm.com In the development of therapeutic agents, it is often crucial to synthesize and test each enantiomer separately to determine which one is responsible for the desired therapeutic effect (the eutomer) and which one may be less active or contribute to off-target effects (the distomer).

For example, in the optimization of TYK2 inhibitors, stereoisomerism was a key consideration, and specific stereochemical configurations, such as the (1R,2R)-2-fluorocyclopropylamide modification, were found to be critical for improved potency. nih.gov Similarly, extensive SAR studies on other biologically active molecules have shown that a specific stereochemical arrangement is necessary for optimal interaction with the target, as seen in the development of EthR inhibitors where the replacement of a piperidyl group with an (R)-1,3-pyrrolidyl scaffold led to improved pharmacokinetic properties. researchgate.net Therefore, for any biological activity associated with this compound, the enantiomeric purity is a critical factor, and the biological evaluation of individual (R) and (S) enantiomers is essential for lead optimization.

Toxicological Assessment and Metabolic Fate

Toxicokinetic Studies (ADME)

The comprehensive toxicokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its potential biological effects. While specific ADME studies on 1-(2-Chloropyridin-4-yl)ethanamine are not extensively documented in publicly available literature, insights can be drawn from research on structurally similar compounds, such as 2-chloropyridine (B119429) and other aminopyridine derivatives.

Distribution Profile

Following absorption, a compound is distributed throughout the body via the circulatory system. The distribution pattern is influenced by factors such as plasma protein binding, tissue permeability, and the physicochemical properties of the compound itself. For related aminopyridine derivatives, good penetration of the central nervous system (CNS) has been reported. nih.gov Specifically, for a t-butyl derivative of 4-aminopyridine (B3432731), cerebrospinal fluid (CSF) levels were found to be higher than plasma levels in dogs, indicating significant CNS penetration. nih.gov This suggests that this compound may also distribute to various tissues, potentially including the CNS. The liver is often a primary target organ for the distribution of pyridine (B92270) derivatives, where significant metabolic activity occurs. nih.gov

Metabolism and Biotransformation Pathways

Metabolism, or biotransformation, is the process by which the body chemically modifies foreign compounds, typically to facilitate their excretion. This process primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.

For the parent compound, 2-chloropyridine, metabolism has been shown to proceed via N-oxidation, forming 2-chloropyridine N-oxide. bibliotekanauki.pl Another key metabolic pathway for chloropyridine derivatives involves conjugation with glutathione (B108866).

Drawing parallels from studies on 4-aminopyridine, the metabolic fate likely involves hydroxylation. The primary metabolites of 4-aminopyridine have been identified as 3-hydroxy-4-aminopyridine and its subsequent sulfate (B86663) conjugate. nih.gov The hydroxylation is primarily catalyzed by cytochrome P450 enzymes, with CYP2E1 being identified as a major contributor. nih.govnih.gov

Considering these pathways, the metabolism of this compound can be predicted to involve several key transformations:

N-oxidation of the pyridine ring.

Hydroxylation of the pyridine ring, likely at a position not occupied by the chlorine atom or the ethanamine side chain.

N-dealkylation or oxidation of the ethanamine side chain.

Conjugation of the parent compound or its metabolites with endogenous molecules like glucuronic acid or sulfate.

The following table summarizes the potential metabolic pathways for this compound based on data from related compounds.

| Metabolic Pathway | Enzymes Involved (Predicted) | Potential Metabolites | Supporting Evidence from Related Compounds |

| N-oxidation | Cytochrome P450 (CYP) | This compound-N-oxide | Metabolism of 2-chloropyridine yields 2-chloropyridine N-oxide. bibliotekanauki.pl |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2E1) | Hydroxylated derivatives of this compound | 4-aminopyridine is metabolized to 3-hydroxy-4-aminopyridine. nih.gov |

| Side-chain Oxidation | Monoamine Oxidase (MAO), CYP | Aldehyde or carboxylic acid derivatives | A common pathway for compounds with aminoethyl side chains. |

| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate conjugates | 3-hydroxy-4-aminopyridine is conjugated to a sulfate. nih.gov |

Excretion Patterns

The final step in the toxicokinetic journey is the excretion of the parent compound and its metabolites from the body. For many pyridine derivatives, renal excretion is a primary route. Studies on 4-aminopyridine have shown that a significant portion of the administered dose is excreted unchanged in the urine, indicating that while metabolism occurs, it is not the exclusive elimination pathway. nih.gov It is anticipated that this compound and its more water-soluble metabolites would be primarily eliminated via the kidneys.

Preclinical Toxicity Evaluation

Preclinical toxicity studies are essential for identifying potential hazards associated with a new chemical entity before it is considered for further development.

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. The genotoxic potential of this compound can be inferred from studies on the parent compound, 2-chloropyridine.

Research has shown that 2-chloropyridine exhibits mutagenic activity in the Ames test (a bacterial reverse mutation assay) with Salmonella typhimurium strains, particularly in the presence of metabolic activation (S9 fraction). nih.gov This suggests that metabolites of 2-chloropyridine are responsible for its genotoxic effects. Further studies have indicated that N-oxidation is a critical step in the bioactivation of 2-chloropyridine to a mutagenic species. bibliotekanauki.pl The mutagenicity of 2-chloropyridine was suppressed by the presence of glutathione and scavengers of hydroxyl radicals, pointing to the involvement of reactive oxygen species in its genotoxic mechanism. bibliotekanauki.pl

In another study, 2-chloropyridine was found to be genotoxic at a concentration of 100 µg/mL in cultured human lymphocytes, as assessed by the cytokinesis-block micronucleus (CBMN) assay. nih.govnih.gov Interestingly, photolytic degradation products of 2-chloropyridine also exhibited genotoxicity. nih.govnih.gov

Given that this compound contains the 2-chloropyridine core structure, there is a strong possibility that it may also exhibit genotoxic properties, particularly after metabolic activation. The ethanamine side chain could potentially modulate this activity.

The following table summarizes the genotoxicity findings for the related compound, 2-chloropyridine.

| Test System | Compound | Conditions | Result | Reference |

| Ames Test (Salmonella typhimurium) | 2-Chloropyridine | With metabolic activation (S9) | Positive | nih.gov |

| Ames Test (Salmonella typhimurium) | 2-Chloropyridine | Without metabolic activation | Negative | nih.gov |

| Cytokinesis-Block Micronucleus (CBMN) Assay (Human Lymphocytes) | 2-Chloropyridine | 100 µg/mL | Genotoxic | nih.govnih.gov |

| Cytokinesis-Block Micronucleus (CBMN) Assay (Human Lymphocytes) | 2-Chloropyridine | ≤ 50 µg/mL | Not Genotoxic | nih.govnih.gov |

Specific Toxicological Investigations

Phototoxicity (in vitro)No in vitro studies have been published to assess the potential for this compound to become toxic upon exposure to light.

In the absence of specific toxicological data for this compound, it is not possible to construct the detailed article as requested. Toxicological profiles of other pyridine or chlorinated compounds cannot be used as surrogates due to the unique structure and potential for distinct biological activity of each chemical compound.

Endocrine Disruptor Screening

The assessment of a chemical's potential to disrupt the endocrine system is a critical component of modern toxicological evaluation. For the compound this compound, a comprehensive evaluation would involve a battery of standardized in vitro and in vivo assays designed to detect interactions with the estrogen, androgen, and thyroid (EAT) hormonal systems, as well as effects on steroidogenesis. oecd.orgecetoc.org Regulatory frameworks, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), provide a tiered approach to this screening process. oecd.orgfederalregister.gov

As of the current date, specific research findings or data from endocrine disruptor screening assays for this compound are not available in the public domain. Therefore, the following sections describe the established methodologies that would be employed to assess the endocrine-disrupting potential of this compound.

Detailed Research Findings

A thorough literature search did not yield any specific studies that have investigated the endocrine disruptor potential of this compound. Consequently, there are no detailed research findings or data to present for this specific chemical. The information below outlines the standard assays that would be used in such an investigation.

Estrogen Receptor Binding and Activity

To evaluate the potential interaction of this compound with the estrogen pathway, a series of assays would be conducted. An initial in vitro screen would likely involve an estrogen receptor (ER) binding assay, such as the one using rat uterine cytosol (OECD TG 493), to determine if the compound can compete with the natural ligand, [3H]-estradiol, for binding to the estrogen receptor. oecd.orgnih.govepa.gov A positive result in this assay indicates affinity for the receptor. This would be followed by a transcriptional activation assay (e.g., OECD TG 455) to determine if the binding elicits an estrogenic (agonist) or anti-estrogenic (antagonist) response in cells. oecd.orgnih.gov

Androgen Receptor Binding and Activity

Similarly, the potential for this compound to interfere with the androgen system would be assessed. An in vitro androgen receptor (AR) binding assay would be used to measure the chemical's ability to bind to the AR. nih.govnih.govucsf.edu This is often followed by an androgen receptor transcriptional activation assay to characterize the nature of the interaction, i.e., whether it mimics or blocks the action of androgens. mdpi.com

Steroidogenesis Assay

The H295R steroidogenesis assay (OECD TG 456) is a key in vitro method used to screen for chemicals that affect the production of steroid hormones. eurofins.comnih.gov This assay uses a human adrenal carcinoma cell line (H295R) that expresses most of the key enzymes involved in the steroidogenic pathway. By measuring the levels of hormones such as testosterone (B1683101) and estradiol (B170435) produced by the cells after exposure to this compound, researchers could identify any potential for disruption of hormone synthesis. nih.govmdpi.com

Thyroid Pathway Activity

To assess potential disruption of the thyroid system, various assays are available. These can include in vitro methods that examine key molecular events such as the inhibition of thyroperoxidase, the enzyme responsible for thyroid hormone synthesis. eurofins.comnih.gov Other assays might investigate interference with thyroid hormone transport or metabolism.

Data Tables

No specific data from endocrine disruptor screening studies on this compound have been published. Therefore, no data tables can be presented. The tables below are representative templates of how data would be displayed if such studies were conducted.

Table 1: Illustrative Template for Estrogen Receptor Binding Assay Results

| Test Substance | Concentration Range | IC50 (μM) | Relative Binding Affinity (RBA %) | Classification |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 17β-Estradiol (Positive Control) | Data Not Available | Data Not Available | 100 | Binder |

| Dexamethasone (Negative Control) | Data Not Available | Data Not Available | <0.01 | Non-binder |

| Test Substance | Concentration (μM) | Testosterone Production (% of Control) | Estradiol Production (% of Control) | Effect on Steroidogenesis |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Forskolin (Positive Control) | Data Not Available | >150% | >150% | Inducer |

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for mapping the molecular framework of a compound. By interacting with the molecule at a quantum level, these methods provide a wealth of information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a proton NMR spectrum of 1-(2-Chloropyridin-4-yl)ethanamine, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing chlorine atom and nitrogen heteroatom. The proton at position 6 of the pyridine ring is expected to be the most downfield, appearing as a doublet. The proton at position 5 would likely be a doublet of doublets, and the proton at position 3 a singlet or a narrow doublet. The methine proton of the ethanamine side chain would likely appear as a quartet, shifted downfield by the adjacent amino group and the pyridine ring. The methyl protons would present as a doublet, and the amine protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, seven distinct signals are predicted. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 120-160 ppm), with the carbon bearing the chlorine atom (C2) and the carbon attached to the ethanamine group (C4) being significantly deshielded. The carbons of the ethanamine side chain would appear in the aliphatic region, with the methine carbon being more downfield than the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted Splitting Pattern | Predicted ¹³C NMR Shift (ppm) |

| Pyridine H-3 | ~7.2-7.4 | s | ~120-125 |

| Pyridine H-5 | ~7.3-7.5 | d | ~122-127 |

| Pyridine H-6 | ~8.2-8.4 | d | ~148-152 |

| Ethan-1-amine CH | ~4.0-4.3 | q | ~50-55 |

| Ethan-1-amine CH₃ | ~1.4-1.6 | d | ~20-25 |

| Ethan-1-amine NH₂ | Variable | br s | N/A |

| Pyridine C-2 | N/A | N/A | ~150-155 |

| Pyridine C-3 | N/A | N/A | ~120-125 |

| Pyridine C-4 | N/A | N/A | ~155-160 |

| Pyridine C-5 | N/A | N/A | ~122-127 |

| Pyridine C-6 | N/A | N/A | ~148-152 |

| Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary. |

Mass Spectrometry (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS), it is also a valuable tool for identifying and quantifying compounds in complex mixtures.

For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₇H₉ClN₂). The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation patterns would likely involve the loss of the ethylamine (B1201723) side chain or cleavage of the C-Cl bond.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ (³⁵Cl) | 157.0533 | Protonated molecular ion with ³⁵Cl |

| [M+H]⁺ (³⁷Cl) | 159.0503 | Protonated molecular ion with ³⁷Cl |

| [M-NH₂]⁺ | 141.0422 | Loss of the amino group |

| [M-CH₃CHNH₂]⁺ | 112.9903 | Loss of the ethanamine side chain |

| Note: Predicted m/z values are for the monoisotopic masses. |

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| N-H (amine) | 3300-3500 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| C=C, C=N (pyridine) | 1400-1600 | Stretch |

| C-Cl | 600-800 | Stretch |

| Note: These are predicted ranges for the characteristic absorption bands. |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive to ensure good peak shape for the basic amine. The retention time of the compound would be a key identifier, and the area of the peak would be proportional to its concentration, allowing for accurate purity determination.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive technique for the analysis of volatile and thermally stable compounds. While the primary amine in this compound might require derivatization to improve its volatility and chromatographic behavior, a GC-FID method could be developed for its analysis. vt.edu This would be particularly useful for monitoring the disappearance of starting materials and the appearance of the product during its synthesis. The high sensitivity of the FID makes it an excellent choice for detecting trace impurities.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.

For a chiral compound like this compound, which possesses a stereocenter at the carbon atom bearing the amino group, UPLC is an indispensable tool for enantioselective analysis. The separation of its enantiomers is critical, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

Application to this compound:

A chiral UPLC-MS/MS method would be the preferred approach for the enantioselective determination of this compound. nih.gov The development of such a method involves screening various chiral stationary phases (CSPs) to find one that provides adequate separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are often effective for resolving chiral amines. yakhak.org

The mobile phase composition, typically a mixture of an organic solvent like methanol or acetonitrile and a buffer, is optimized to achieve the best balance between resolution and analysis time. sielc.comhelixchrom.com Factors such as the type of organic modifier, its proportion, the column temperature, and the flow rate are systematically adjusted to fine-tune the separation. nih.gov A Box-Behnken design, a statistical method, can be employed to efficiently optimize these parameters. nih.gov

While specific UPLC analytical data for this compound is not publicly available, a representative method for a structurally related chiral amine is presented below. This illustrates the typical parameters used for such separations.

Table 1: Illustrative Chiral UPLC Method Parameters for a Pyridinyl-ethylamine Analog

| Parameter | Value |

| Column | Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 2.1 x 150 mm, 1.7 µm |

| Mobile Phase | 85:15 Acetonitrile / 10 mM Ammonium Bicarbonate in Water (v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Injection Volume | 1 µL |

This table is a representative example based on methods for similar compounds and does not represent actual data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. For a compound like this compound, this information is invaluable for confirming its constitution and understanding its stereochemistry.

Application to this compound:

To perform an X-ray crystallographic analysis, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a solvent from a saturated solution or by other crystallization techniques. The crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic structure can be deduced.

No crystal structure for this compound has been deposited in public databases. However, the crystal structures of closely related chloropyridine derivatives have been reported, providing insight into the likely structural features. For instance, the crystal structure of 4-chloropyridine-2-carbonitrile (B100596) reveals details about intermolecular interactions, such as C—H⋯N hydrogen bonds and π-stacking, which are also expected to influence the crystal packing of this compound. nih.gov The analysis of a sulfonamide derivative containing a chlorophenyl group also highlights how molecular geometry can be distorted and how intermolecular hydrogen bonds dictate the crystal packing. biointerfaceresearch.com

Table 2: Representative Crystallographic Data for a Related Chloropyridine Compound (4-Chloropyridine-2-carbonitrile)

| Parameter | Value |

| Chemical Formula | C₆H₃ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.813 Å, b = 14.047 Å, c = 11.356 Å |

| α = 90°, β = 95.88°, γ = 90° | |

| Volume | 605.5 ų |

| Z (Molecules per unit cell) | 4 |

| Intermolecular Interactions | C—H⋯N hydrogen bonds, π-stacking |

Source: Adapted from CSD refcode LOBVIJ. nih.gov This data is for a related compound and serves as an illustrative example.

Bioanalytical Tools and High-Throughput Screening (HTS) in Toxicity Testing

In the early stages of drug discovery and chemical safety assessment, it is crucial to evaluate the potential toxicity of new compounds. High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemicals against a variety of biological targets to identify potential liabilities. mdpi.com These bioanalytical tools utilize automated, miniaturized assays to measure effects such as cytotoxicity, genotoxicity, and specific enzyme inhibition.

Application to this compound:

To assess the toxicological profile of this compound, a battery of HTS assays would be employed. This typically begins with general cytotoxicity assays using various human cell lines, such as HepG2 (liver) or Caco-2 (intestinal), to determine the concentration at which the compound causes cell death. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these tests. researchgate.net

Further screening can investigate more specific mechanisms of toxicity. For example, assays can be used to assess the compound's potential to induce apoptosis, inhibit key enzymes like cytochrome P450s, or cause DNA damage. rsc.orgnih.gov Studies on the parent compound, 2-chloropyridine (B119429), have shown it to be mutagenic in some test systems and to cause liver toxicity, suggesting that these would be important endpoints to investigate for its derivatives. nih.govnih.gov

While specific HTS data for this compound are not available, the table below summarizes typical cytotoxicity data for a series of pyridine derivatives against a cancer cell line, illustrating the type of data generated in such screens.

Table 3: Illustrative In Vitro Cytotoxicity Data for Pyridine Derivatives against the HepG-2 Cell Line

| Compound | IC₅₀ (µM) |

| Pyridine Derivative A | 8.42 ± 0.70 |

| Pyridine Derivative B | 15.21 ± 1.15 |

| Pyridine Derivative C | 33.67 ± 2.50 |

| Pyridine Derivative D | > 100 |

| Doxorubicin (Reference) | 4.50 ± 0.20 |

Source: Adapted from studies on various pyridine derivatives. nih.gov This table is for illustrative purposes and does not represent actual data for this compound.

Emerging Research Areas and Future Perspectives

Development of Multipotent Therapeutic Agents

No studies were identified that explore the potential of 1-(2-Chloropyridin-4-yl)ethanamine as a multipotent therapeutic agent. Research in this area typically focuses on compounds that can modulate multiple biological targets simultaneously, a strategy often employed for complex multifactorial diseases. The scientific literature lacks any such characterization for this specific compound.

Exploration of Novel Biological Targets and Mechanisms of Action

There is no available information detailing the exploration of novel biological targets or specific mechanisms of action for this compound. Investigations into how a compound interacts with biological systems at a molecular level are fundamental to drug discovery, yet such studies for this molecule have not been published.

Application of Green Chemistry Principles in Synthetic Methodologies

While the principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact, no literature was found that specifically describes the application of these principles to the synthesis of this compound. Reports on more sustainable, efficient, and safer synthetic routes for this compound are absent from the current body of scientific work.

Advanced Computational Chemistry in Drug Discovery and Optimization

The use of advanced computational chemistry, including molecular modeling, virtual screening, and pharmacokinetic predictions, is a cornerstone of modern drug discovery. However, there are no published studies that utilize these in silico methods for the discovery, optimization, or elucidation of the structure-activity relationships of this compound.

Q & A

Q. Tables for Reference

Q. Notes

- Avoid commercial sources like Enamine Ltd. and prioritize peer-reviewed methodologies.

- For synthetic protocols, cross-validate computational predictions with experimental data to address contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.